2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid

Beschreibung

Structural Elucidation of 2-Fluoro-3-isopropoxy-4-methoxyphenylboronic Acid

IUPAC Nomenclature and Systematic Chemical Identification

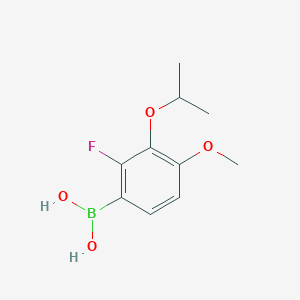

The compound’s IUPAC name, (2-fluoro-4-methoxy-3-propan-2-yloxyphenyl)boronic acid , reflects its substitution pattern on the aromatic ring. Key functional groups include a boronic acid moiety (-B(OH)₂) at position 1, a fluorine atom at position 2, a methoxy group (-OCH₃) at position 4, and an isopropoxy group (-OCH(CH₃)₂) at position 3. This arrangement is confirmed by its SMILES notation: B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄BFO₄ | |

| Molecular Weight | 228.03 g/mol | |

| CAS Number | 2096332-66-8 |

The compound is also identified by alternative names, including (2-fluoro-3-isopropoxy-4-methoxyphenyl)boronic acid and MFCD18914511 .

Molecular Architecture: Substituent Orientation and Steric Considerations

The substituents on the phenyl ring create a complex interplay of electronic and steric effects. The boronic acid group at position 1 is positioned para to the methoxy group (position 4), while the fluorine (position 2) and isopropoxy (position 3) occupy adjacent meta positions. This arrangement minimizes steric clashes between the bulky isopropoxy group and other substituents.

Steric and Electronic Effects

- Isopropoxy Group : The -OCH(CH₃)₂ group introduces steric bulk, which may influence the compound’s solubility and reactivity in cross-coupling reactions. Steric hindrance can slow reaction rates in crowded environments.

- Fluorine Atom : The -F substituent at position 2 is electron-withdrawing through inductive effects, enhancing the electrophilicity of the boronic acid group. This facilitates transmetalation steps in Suzuki-Miyaura couplings.

- Methoxy Group : The -OCH₃ group at position 4 is electron-donating via resonance, stabilizing intermediates in catalytic cycles.

Comparative Analysis with Ortho/Meta-Fluorinated Boronic Acid Analogues

The positioning of fluorine and other substituents significantly impacts the compound’s stability and reactivity. Below is a comparison with structurally related analogues:

Reactivity Trends

- Steric Effects : The isopropoxy group in the target compound may reduce reaction rates in crowded transition states compared to less hindered analogues.

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the boronic acid’s Lewis acidity, improving coordination with catalysts like palladium.

Crystallographic Characterization Challenges in Polyfunctional Arylboronic Acids

Polyfunctional boronic acids often face challenges in crystallization due to competing intermolecular interactions. For this compound, key hurdles include:

Conformational Flexibility

The isopropoxy group’s rotational freedom and the methoxy group’s resonance stabilization create multiple low-energy conformers, complicating lattice formation.

Solvent Coordination

Boronic acids interact strongly with polar solvents (e.g., water, DMSO), leading to solvent inclusion in crystals. This introduces disorder and reduces diffraction quality.

Hydrogen Bonding Networks

The boronic acid’s -OH groups form hydrogen bonds with oxygen-containing substituents (e.g., methoxy, isopropoxy), creating dense, rigid networks that resist crystal lattice formation.

Eigenschaften

IUPAC Name |

(2-fluoro-4-methoxy-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO4/c1-6(2)16-10-8(15-3)5-4-7(9(10)12)11(13)14/h4-6,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJYDMNOMNUFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-isopropoxy-4-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluoro, isopropoxy, and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or alkoxides.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

This compound plays a crucial role as a building block in the synthesis of pharmaceuticals, especially in the development of drugs targeting cancer and other diseases. Its ability to form stable complexes with biomolecules enhances drug efficacy.

Case Study: Cancer Drug Development

Research has shown that derivatives of phenylboronic acids, including 2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid, are effective in inhibiting specific cancer cell lines. For instance, studies have demonstrated that compounds incorporating this boronic acid structure exhibit potent activity against breast cancer cells by modulating signaling pathways involved in cell proliferation and apoptosis .

Organic Synthesis

Overview

The compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are essential for creating complex organic molecules. This application is vital for the production of agrochemicals and fine chemicals.

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

| Reaction Component | Role | Example Compound |

|---|---|---|

| This compound | Coupling partner | Various aryl halides |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ |

| Base | Facilitator | K₂CO₃ |

| Solvent | Medium | Toluene or DMF |

Material Science

Overview

In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. Its unique properties enhance durability and performance.

Application Example: Coatings Development

Research indicates that incorporating this boronic acid into polymer matrices significantly improves mechanical strength and thermal stability. This enhancement is crucial for applications requiring robust materials under varying environmental conditions .

Bioconjugation

Overview

In biochemistry, this compound is employed for labeling biomolecules, facilitating the study of protein interactions and cellular processes.

Case Study: Protein Interaction Studies

Studies have utilized this compound to label proteins for tracking their interactions within cells. This application is essential for understanding signaling pathways and disease mechanisms .

Analytical Chemistry

Overview

The compound serves as a critical reagent in sensor technology for detecting sugars and other analytes.

Data Table: Sensor Applications

| Sensor Type | Analyte Detected | Detection Method |

|---|---|---|

| Boronic Acid-based Sensor | Glucose | Fluorescence or electrochemical |

| Enzyme-linked Sensors | Various biomolecules | Colorimetric assays |

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

The following table summarizes key structural and functional differences between 2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid and analogous compounds:

Key Observations :

The isopropoxy group introduces steric hindrance, which may reduce reactivity in sterically demanding reactions but improve selectivity in certain coupling partners .

Comparison with Sulfur-Containing Analogs :

- 2-Fluoro-4-methylthiophenylboronic acid substitutes the 4-methoxy group with a methylthio group. The sulfur atom’s polarizability and electron-donating nature can alter electronic properties and solubility compared to alkoxy-substituted boronic acids .

Commercial Accessibility :

- While 4-Fluoro-3-methoxyphenylboronic acid is widely available (>97% purity, Kanto Reagents) , the target compound’s discontinuation by major suppliers highlights challenges in sourcing .

Limitations :

- The compound’s discontinued status limits large-scale applications, necessitating in-house synthesis or use of alternatives like 3-Isopropoxy-4-methoxyphenylboronic acid .

Biologische Aktivität

2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- A fluorine atom at the 2-position,

- An isopropoxy group at the 3-position,

- A methoxy group at the 4-position of a phenyl ring.

Its chemical formula is C12H15BFO3, with a molecular weight of approximately 233.07 g/mol. The compound typically appears as a white to pale beige solid, with a melting point range of 117-122 °C and solubility in organic solvents like chloroform and dimethyl sulfoxide.

The biological activity of this compound is primarily linked to its role in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds in organic synthesis. This reaction involves:

- The formation of boronic esters when reacting with organohalides.

- The use of palladium catalysts to facilitate the coupling process under mild conditions.

This compound has been employed in synthesizing various biologically active molecules, including potential antithrombotic agents .

Antithrombotic Drug Development

Research indicates that this compound can be utilized as a building block in the synthesis of antithrombotic drugs. The compound's ability to form stable complexes with target biomolecules enhances its utility in drug development aimed at treating thrombotic diseases.

Interaction Studies

Studies have explored the interaction of this compound with various substrates in Suzuki coupling reactions, focusing on how different substituents on the phenyl ring affect reaction efficiency and selectivity. Additionally, investigations into its binding affinity to proteins or enzymes provide insights into its potential biological applications.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in various biological contexts:

- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives synthesized from this compound exhibited significant inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. For instance, compounds derived from this boronic acid showed IC50 values indicating potent anti-proliferative effects compared to standard chemotherapy agents like 5-Fluorouracil .

- Toxicity Assessments : Safety profiles have been evaluated in animal models, showing no acute toxicity at high doses (up to 2000 mg/kg) in Kunming mice. This suggests a favorable therapeutic index for potential clinical applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 2-Fluoro-4-isopropoxyphenylboronic acid | C12H15BClF3O3 | 0.98 |

| 2-Fluoro-5-isopropoxyphenylboronic acid | C12H15BClF3O3 | 0.94 |

| 4-Ethoxy-2,6-difluorophenylboronic acid | C12H15BClF3O3 | 0.94 |

| 2-Fluoro-6-isopropoxyphenylboronic acid | C12H15BClF3O3 | 0.92 |

These compounds exhibit variations in their substituent positions and types, influencing their chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-3-isopropoxy-4-methoxyphenylboronic acid, and how can purity be ensured?

- Methodology :

- Suzuki-Miyaura Coupling : Start with halogenated precursors (e.g., 4-fluoro-3-isopropoxy-2-methoxybromobenzene) and react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol. Verify purity via HPLC (>97% by area) and NMR to confirm fluorine incorporation .

- Purity Challenges : Trace hydroxylation at the boron center can occur; mitigate by storing at 0–6°C under inert gas .

Q. How should researchers characterize this compound to confirm structural integrity and substituent positions?

- Analytical Techniques :

- NMR : NMR to identify methoxy ( 3.8–4.0 ppm), isopropoxy ( 1.2–1.4 ppm for CH₃), and aromatic protons. NMR ( 28–32 ppm) confirms boronic acid presence .

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ at m/z 226.08) to validate molecular formula (C₁₀H₁₃BFO₃) .

- X-ray Crystallography : For unambiguous confirmation of substituent positions, though limited by crystallinity challenges .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and fluorine substituents influence Suzuki-Miyaura coupling efficiency?

- Mechanistic Insights :

- Steric Hindrance : The bulky isopropoxy group at the 3-position slows transmetallation; optimize using electron-rich ligands (e.g., SPhos) to accelerate Pd oxidative addition .

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boron center, improving reactivity with aryl halides. However, excessive deactivation can occur if competing substituents (e.g., methoxy) dominate .

Q. How can researchers resolve contradictions between theoretical and experimental reaction yields?

- Troubleshooting Framework :

- Catalyst Screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) if traditional catalysts underperform .

- Solvent Effects : Replace THF with dioxane or DMF to stabilize intermediates. Monitor by NMR for boronate ester formation .

- Byproduct Analysis : Use LC-MS to detect deboronation products (e.g., phenol derivatives), which indicate oxidative degradation; add antioxidants like BHT .

Q. What non-Suzuki applications exist for this boronic acid in drug discovery or materials science?

- Alternative Applications :

- Protease Inhibition : Screen as a reversible inhibitor for serine proteases (e.g., thrombin) via boronate-ester interactions with active-site hydroxyl groups .

- MOF Synthesis : Coordinate with transition metals (e.g., Cu²⁺) to construct metal-organic frameworks (MOFs) for gas storage; characterize BET surface area (>500 m²/g) .

- Fluorescent Probes : Conjugate with BODIPY dyes via esterification for pH-sensitive imaging agents; validate fluorescence quantum yield () .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.